molecular formula C66H76N24Na2O22S6 B1255925 Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate

Disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate

Cat. No. B1255925
M. Wt: 1795.8 g/mol
InChI Key: RHYDQBKNSGARFE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CL-387626 is a small molecule drug initially developed by Wyeth AB. It is known for its antiviral properties, specifically as an inhibitor of viral fusion proteins. This compound has shown significant activity against respiratory syncytial virus (RSV), a major cause of respiratory tract infections in infants and high-risk adults .

Preparation Methods

The synthesis of CL-387626 involves the stepwise replacement of chlorine atoms in cyanuric chloride with amines under increasingly harsher conditions. The first chlorine atom is replaced with an appropriate amine at 0°C for a few minutes. The second chlorine atom requires a reaction temperature of about 50°C for 3 hours, and the third chlorine atom requires temperatures between 100-120°C for 20-40 hours. The stepwise condensation of diaminobiphenyldisulfonate with cyanuric chloride yields the tetrachloro intermediate, which is then transformed into dichloro derivatives with the appropriate amine .

Chemical Reactions Analysis

CL-387626 undergoes various chemical reactions, including substitution reactions where chlorine atoms are replaced by amines. The reaction conditions vary from mild (0°C) to harsh (120°C) depending on the chlorine atom being replaced. Common reagents used in these reactions include cyanuric chloride and various amines. The major products formed from these reactions are dichloro derivatives and the final target compound .

Scientific Research Applications

CL-387626 has been extensively studied for its antiviral properties, particularly against respiratory syncytial virus. It has shown potent inhibition of RSV infection in cell-based assays and animal models. The compound has been used in various research studies to understand the mechanism of viral fusion and to develop new antiviral therapies. Its unique structure has also made it a valuable tool in surface plasmon resonance studies and other biochemical assays .

Mechanism of Action

CL-387626 exerts its antiviral effects by inhibiting the fusion of the respiratory syncytial virus with the host cell membrane. It targets the viral fusion protein, preventing the virus from entering the host cell and replicating. This mechanism of action is specific to RSV and does not affect other related viruses, highlighting its specificity and potential as a targeted antiviral therapy .

Comparison with Similar Compounds

CL-387626 is similar to other antiviral compounds such as RFI-641. Both compounds target the viral fusion protein of respiratory syncytial virus and have shown potent antiviral activity. CL-387626 is unique in its specific inhibition of RSV and its ability to prevent viral fusion without affecting viral attachment. This specificity makes it a valuable tool in antiviral research and therapy development .

properties

Molecular Formula

C66H76N24Na2O22S6

Molecular Weight

1795.8 g/mol

IUPAC Name

disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate

InChI

InChI=1S/C66H78N24O22S6.2Na/c67-53(91)17-25-87(26-18-54(68)92)113(99,100)45-9-1-5-39(33-45)75-61-81-62(76-40-6-2-10-46(34-40)114(101,102)88(27-19-55(69)93)28-20-56(70)94)84-65(83-61)79-43-13-15-49(51(37-43)117(107,108)109)50-16-14-44(38-52(50)118(110,111)112)80-66-85-63(77-41-7-3-11-47(35-41)115(103,104)89(29-21-57(71)95)30-22-58(72)96)82-64(86-66)78-42-8-4-12-48(36-42)116(105,106)90(31-23-59(73)97)32-24-60(74)98;;/h1-16,33-38H,17-32H2,(H2,67,91)(H2,68,92)(H2,69,93)(H2,70,94)(H2,71,95)(H2,72,96)(H2,73,97)(H2,74,98)(H,107,108,109)(H,110,111,112)(H3,75,76,79,81,83,84)(H3,77,78,80,82,85,86);;/q;2*+1/p-2

InChI Key

RHYDQBKNSGARFE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(CCC(=O)N)CCC(=O)N)NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)N(CCC(=O)N)CCC(=O)N)NC7=CC(=CC=C7)S(=O)(=O)N(CCC(=O)N)CCC(=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC(=CC=C8)S(=O)(=O)N(CCC(=O)N)CCC(=O)N.[Na+].[Na+]

synonyms

4,4'-bis(4,6-di(3-aminophenyl-N,N-bis(2-carbamoylethyl)-sulfonilimino)-1,3,5-triazine-2-ylamino-bi-phenyl-2,2'-disulfonic acid, disodium salt)
CL 387626
CL-387626
CL387626

Origin of Product

United States

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